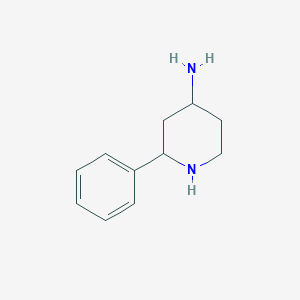
2-Phenylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperidin-4-amine typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the reductive amination of 4-piperidone with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Phenylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research explores its potential as a precursor for developing new therapeutic agents, particularly in the field of analgesics and anesthetics.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-Phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and other cellular processes.
Comparison with Similar Compounds
Norfentanyl: A related compound with similar structural features but different pharmacological properties.
1-N-Boc-4-(Phenylamino)piperidine: Another derivative with distinct chemical and biological characteristics.
Phenylpiperidines: A broader class of compounds that includes various derivatives with phenyl groups attached to the piperidine ring.
Uniqueness: 2-Phenylpiperidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C11H16N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
InChI Key |
JARPDFJLPALQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B13295251.png)
![2-[(Tert-butylamino)methyl]phenol](/img/structure/B13295254.png)
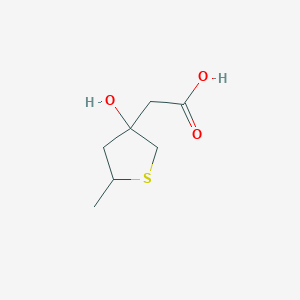
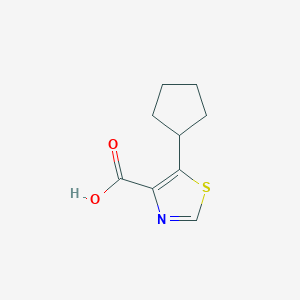
![5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol](/img/structure/B13295271.png)
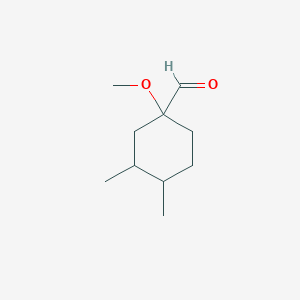

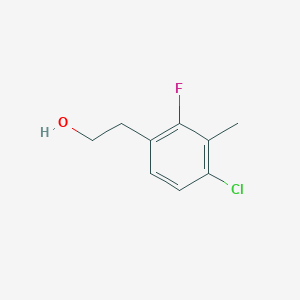
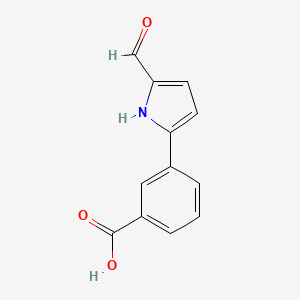
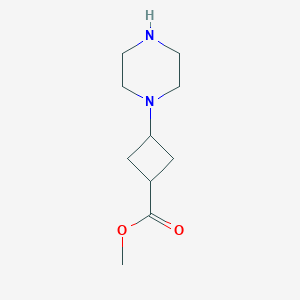

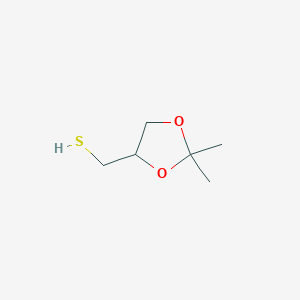
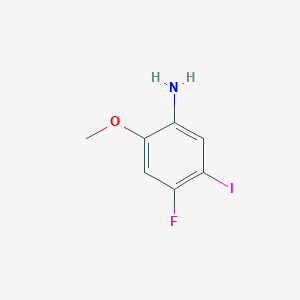
![6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295339.png)
